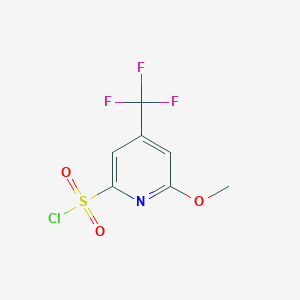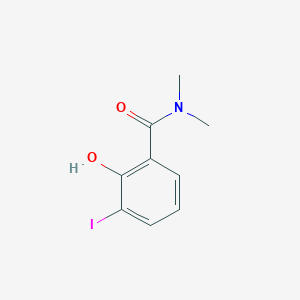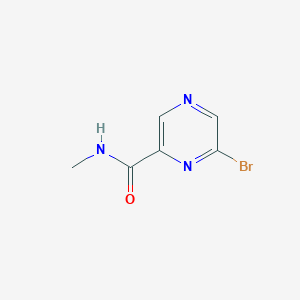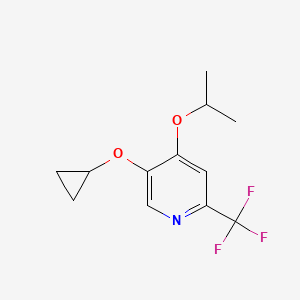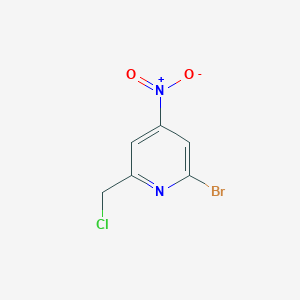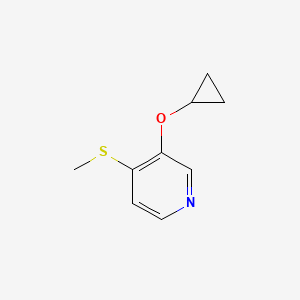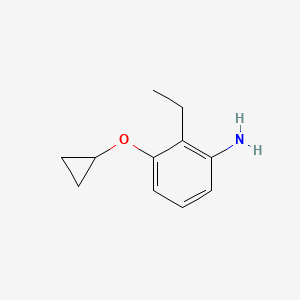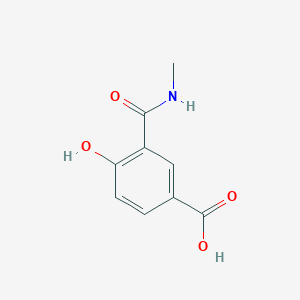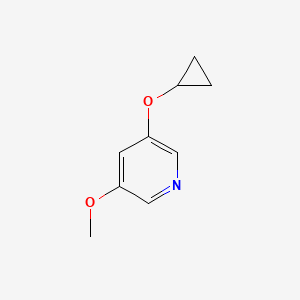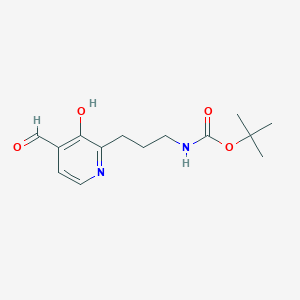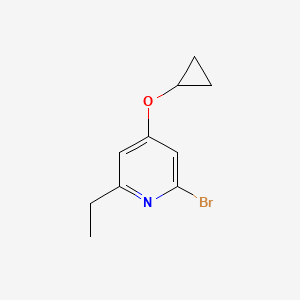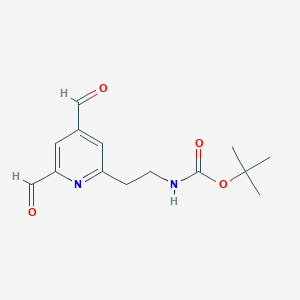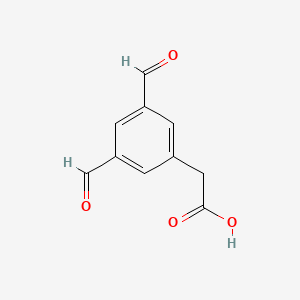
(3,5-Diformylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diformylphenyl)acetic acid is an organic compound characterized by the presence of two formyl groups and an acetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diformylphenyl)acetic acid typically involves the formylation of phenylacetic acid derivatives. One common method is the Vilsmeier-Haack reaction, where phenylacetic acid is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to introduce the formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (3,5-Diformylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (3,5-Dicarboxyphenyl)acetic acid.
Reduction: (3,5-Dihydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,5-Diformylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3,5-Diformylphenyl)acetic acid involves its reactive formyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with amino groups in proteins, leading to the formation of Schiff bases, which are important in biochemical processes and drug design.
Comparison with Similar Compounds
(3,5-Diformylphenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
(3,5-Diformylphenyl)methanol: Similar structure but with hydroxymethyl groups instead of formyl groups.
Uniqueness: (3,5-Diformylphenyl)acetic acid is unique due to the presence of both formyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(3,5-diformylphenyl)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-5-8-1-7(4-10(13)14)2-9(3-8)6-12/h1-3,5-6H,4H2,(H,13,14) |
InChI Key |
BJWNOABJFZFFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


